3-Cyclobutyl-4-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

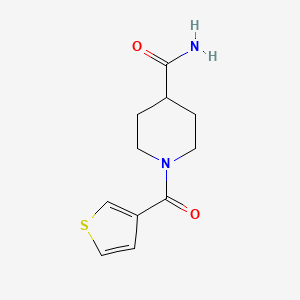

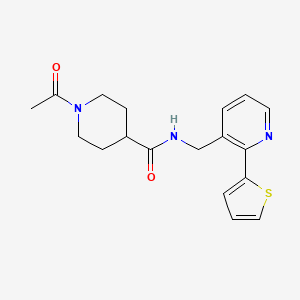

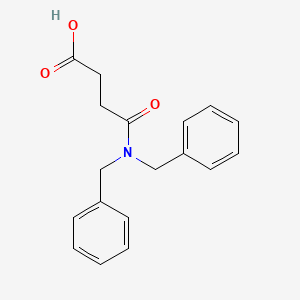

“3-Cyclobutyl-4-nitro-1H-pyrazole” is a chemical compound with the molecular formula C7H9N3O2. It’s a member of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

A significant application of 3-Cyclobutyl-4-nitro-1H-pyrazole in scientific research is in the development of novel synthesis techniques for pyrazole derivatives. Research by Deng and Mani (2008) has outlined a regioselective synthesis approach for creating 1,3,4-tri- or 1,3,4,5-tetrasubstituted pyrazoles, highlighting the utility of 3-Cyclobutyl-4-nitro-1H-pyrazole in facilitating reversed, exclusive 1,3,4-regioselectivity in reactions with hydrazones and nitroolefins. This is a crucial advancement in organic synthesis, offering a method to achieve high yields through base-mediated reactions and subsequent quenching with strong acids (Deng & Mani, 2008).

1,3-Dipolar Cycloaddition for Heterocyclic Compounds

Jones et al. (1998) explored the 1,3-dipolar cycloaddition of nitrile oxides, formed by dehydration of primary nitro compounds including pyrazole derivatives, with pyrrolidine enamines. This reaction route leads to isoxazole-4-carboxylates, which further undergo transformations to produce 3-acyltetronic acids and 3-acyl-4-hydroxytetrahydropyran-2-ones. This method represents a valuable strategy for constructing oxygen heterocyclic triones, demonstrating the versatile role of nitropyrazole derivatives in synthesizing complex heterocyclic structures (Jones et al., 1998).

Microwave-Assisted Synthesis

Gomez et al. (2009) reported on the microwave-assisted reactions of nitroheterocycles, including 4-nitro-1-(p-toluenesulfonyl)pyrazole, with dienes. This innovative approach highlights the efficiency of microwave irradiation in solvent-free conditions to achieve cycloaddition and sigmatropic shift reactions, leading to the formation of novel pyrazole derivatives. The study showcases the potential of 3-Cyclobutyl-4-nitro-1H-pyrazole in enabling the rapid synthesis of heterocyclic compounds under microwave-assisted conditions (Gomez et al., 2009).

Photoactivated 1,3-Dipolar Cycloaddition

Wang et al. (2007) developed a mild, photoactivated 1,3-dipolar cycloaddition procedure for the synthesis of polysubstituted pyrazolines, involving the in situ generation of reactive nitrile imine dipoles and their spontaneous cycloaddition with various 1,3-dipolarophiles. This technique emphasizes the role of 3-Cyclobutyl-4-nitro-1H-pyrazole derivatives in facilitating the generation of highly functionalized compounds through light-mediated cycloaddition reactions, demonstrating the method's excellent solvent compatibility, functional group tolerance, regioselectivity, and yield (Wang et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitro-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

Nitropyrazole compounds are known to be valuable semiproducts for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .

Mode of Action

Nitropyrazoles, in general, are used in the synthesis of biologically active compounds, suggesting that they may interact with their targets to induce changes that contribute to their therapeutic effects .

Biochemical Pathways

Given its potential use in the synthesis of pharmaceutical compounds, it’s plausible that it may influence a variety of biochemical pathways depending on the specific therapeutic agents it’s used to produce .

Result of Action

As a building block for the synthesis of various pharmaceutical compounds, its effects would likely depend on the specific compounds it’s used to produce .

Eigenschaften

IUPAC Name |

5-cyclobutyl-4-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-10(12)6-4-8-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZQCPFSQEIGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374830-12-2 |

Source

|

| Record name | 3-cyclobutyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2359195.png)

![3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2359197.png)

![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)